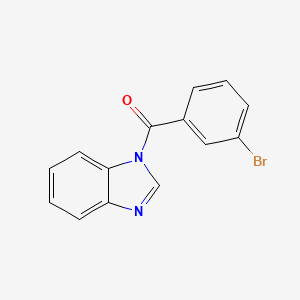

![molecular formula C23H24N4O4 B5563274 3-(2-phenoxyethyl)-8-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5563274.png)

3-(2-phenoxyethyl)-8-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to the query molecule involves complex chemical reactions aimed at introducing specific functional groups and structural features that could impact their biological activity. For example, Caroon et al. (1981) described the synthesis of a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with various substitutions at the 8 position, exploring their potential as antihypertensive agents (Caroon et al., 1981). This demonstrates the versatility and complexity of synthesizing diazaspiro compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a diazaspiro[4.5]decan core, which is significant for its biological activity. The presence of specific substituents like the pyrazolo[1,5-a]pyridin-3-ylcarbonyl group could influence the molecule's interaction with biological targets. Advanced techniques, including X-ray crystallography and NMR spectroscopy, are typically used to elucidate these structures and understand their conformations in detail.

Chemical Reactions and Properties

Compounds like the one undergo various chemical reactions, including ring transformations and reactions with nucleophiles, leading to the formation of new derivatives with potentially varied biological activities. For instance, Kirschke et al. (1994) discussed ring transformations of related compounds into pyrazole-carboxylic acid derivatives, highlighting the chemical versatility of these molecules (Kirschke et al., 1994).

Aplicaciones Científicas De Investigación

Anticancer and Antidiabetic Potential

The compound's derivatives have shown significant potential in the development of anticancer and antidiabetic medications. Research by Flefel et al. (2019) demonstrated that certain spirothiazolidine analogs, which share structural similarities with the mentioned compound, exhibited notably high anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Moreover, some of these compounds have shown higher therapeutic indices as both alpha-amylase and alpha-glucosidase inhibitors compared to the antidiabetic drug Acarbose, indicating their potential as antidiabetic agents (Flefel et al., 2019).

Chemical Stability and Rearrangements

Kayukova et al. (2018) studied the chemical stability of related 1,2,4-oxadiazole derivatives, focusing on their behavior under the Boulton–Katritzky rearrangement. This research is pertinent as it provides insight into the stability and reactive properties of structurally similar compounds, indicating pathways for synthesizing planar pyrazolines and pyrazoles, which could further expand the applications of the original compound in chemical synthesis (Kayukova et al., 2018).

Novel Synthesis of N-Heterocycles

El-Saghier et al. (2010) highlighted the use of ketene S,S- and N,S-acetals derived from similar compounds for the synthesis of a variety of N-heterocycles. This demonstrates the compound's utility in creating diverse and potentially biologically active heterocyclic frameworks, which could be of interest in pharmaceutical chemistry (El-Saghier et al., 2010).

Antimicrobial Activities

Research on spiro thiazolinone derivatives, structurally akin to the compound , showed that these molecules could be precursors to bioactive heterocycles with significant antimicrobial activities. Patel and Patel (2015) found that the fusion of heterocyclic rings increased antimicrobial efficacy, suggesting potential applications in developing new antimicrobial agents (Patel & Patel, 2015).

Propiedades

IUPAC Name |

3-(2-phenoxyethyl)-8-(pyrazolo[1,5-a]pyridine-3-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O4/c28-21(19-16-24-27-11-5-4-8-20(19)27)25-12-9-23(10-13-25)17-26(22(29)31-23)14-15-30-18-6-2-1-3-7-18/h1-8,11,16H,9-10,12-15,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEVOKVTAYKBBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CN(C(=O)O2)CCOC3=CC=CC=C3)C(=O)C4=C5C=CC=CN5N=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Phenoxyethyl)-8-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2S,9R)-11-[(4-hydroxy-6,8-dimethylquinolin-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]tridecan-6-one](/img/structure/B5563194.png)

![4-(4-chlorobenzyl)-N-[4-(dimethylamino)benzylidene]-1-piperazinamine](/img/structure/B5563200.png)

![2-ethyl-3,5,6,7-tetramethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5563204.png)

![4-methoxybenzaldehyde [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5563206.png)

![rel-(4aS,7aR)-1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(2-pyrimidinyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B5563213.png)

![N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide](/img/structure/B5563219.png)

![4-[4-(2-chlorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5563223.png)

![N-{2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5563230.png)

![4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5563238.png)

![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5563246.png)

![2-{3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5563261.png)

![5-[(3-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5563281.png)

![N-(3-hydroxy-3-phenylpropyl)-N,2-dimethylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5563291.png)